An In-depth Technical Guide to Dimethyl-1,3-propanediamine Isomers
An In-depth Technical Guide to Dimethyl-1,3-propanediamine Isomers
Introduction: This guide addresses the chemical properties of dimethyl-substituted 1,3-propanediamines. The specific isomer, N,2-Dimethyl-1,3-propanediamine, is not extensively documented in scientific literature or commercially prominent. Therefore, this whitepaper provides a comprehensive technical overview of three closely related, structurally significant, and industrially vital isomers. Understanding the distinct characteristics of these compounds is crucial for researchers, scientists, and drug development professionals, as the precise placement of the two methyl groups profoundly influences their physicochemical properties, reactivity, and applications. We will explore the properties of 2,2-Dimethyl-1,3-propanediamine, N,N-Dimethyl-1,3-propanediamine (DMAPA), and N,N'-Dimethyl-1,3-propanediamine, providing a comparative analysis to guide their selection and use in experimental design and chemical synthesis.
Part 1: 2,2-Dimethyl-1,3-propanediamine
Also known as Neopentanediamine, this isomer is characterized by a quaternary carbon at the C2 position of the propane backbone. This sterically hindered structure, with two primary amine groups, imparts unique properties valuable in polymer and coordination chemistry.
Chemical Identity and Structure
-
IUPAC Name: 2,2-dimethylpropane-1,3-diamine[1]
-
CAS Number: 7328-91-8[1]
-
Synonyms: Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine[1]
-
Molecular Weight: 102.18 g/mol [1]
Caption: Structure of 2,2-Dimethyl-1,3-propanediamine.
Physicochemical Properties
The physical and chemical data for 2,2-Dimethyl-1,3-propanediamine are summarized below.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 29-31 °C | |
| Boiling Point | 152-154 °C | |
| Density | 0.851 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4566 | |
| Flash Point | 52 °C (125.6 °F) |
Reactivity and Applications
The two primary amine groups of 2,2-Dimethyl-1,3-propanediamine make it an excellent bidentate ligand and a versatile building block.
-
Coordination Chemistry: It readily forms stable complexes with various metals, including aluminum, gallium, and copper. These metal complexes can function as catalysts in diverse chemical reactions.
-
Polymer Synthesis: It serves as a diamine component in the synthesis of high-performance polyamides and polyurethanes. The neopentyl core provides rigidity and thermal stability to the resulting polymer chains.
-
Biomaterials: This diamine is utilized in creating hydrogels and other biocompatible materials for applications in drug delivery and tissue engineering.
-
Chelating Agent: Its structure allows it to act as a chelating agent, binding to heavy metal ions, which suggests potential utility in treating heavy metal poisoning.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It will show a singlet for the two equivalent methyl groups, a singlet for the two equivalent methylene (-CH₂-) groups, and a broad singlet for the amine (-NH₂) protons.[1][3]
-
IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[1]
Safety and Handling
2,2-Dimethyl-1,3-propanediamine is classified as a corrosive substance.
-
GHS Hazards: Causes severe skin burns and eye damage (H314), is harmful if swallowed (H302) or in contact with skin (H312), and may cause an allergic skin reaction (H317).[1]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[4]
Part 2: N,N-Dimethyl-1,3-propanediamine (DMAPA)
DMAPA is a highly versatile diamine featuring one primary and one tertiary amine group. This structural asymmetry is key to its widespread use, particularly in the synthesis of surfactants.
Chemical Identity and Structure
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IUPAC Name: N¹,N¹-dimethylpropane-1,3-diamine
-
Synonyms: DMAPA, 3-Dimethylaminopropylamine, 1-Amino-3-(dimethylamino)propane[7]
-
Molecular Formula: C₅H₁₄N₂[5]
Caption: Structure of N,N-Dimethyl-1,3-propanediamine (DMAPA).
Physicochemical Properties
DMAPA is a colorless liquid with a characteristic ammonia-like odor.[5][6]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Melting Point | -60 °C | [5][6] |
| Boiling Point | 133 °C | [6] |
| Density | 0.817 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.4335 - 1.4375 | [6] |
| Flash Point | 20 °C (68 °F) (closed cup) | [6] |
| Water Solubility | Miscible | [5][6] |
Synthesis and Reactivity
The industrial synthesis of DMAPA is a robust two-step process.[8][9]
-
Michael Addition: Dimethylamine reacts with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).
-
Hydrogenation: The intermediate DMAPN is then catalytically hydrogenated, typically using a Raney-Ni catalyst, to yield DMAPA.[8][10]
Caption: Industrial synthesis pathway for DMAPA.
The presence of both a primary and a tertiary amine allows for selective reactions. The primary amine is more nucleophilic and is the typical site for reactions like amidation and imine formation, leaving the tertiary amine available for quaternization or catalysis.
Applications
DMAPA is a crucial intermediate in numerous fields.[6][11]
-
Surfactants: It is a key building block for mild amphoteric surfactants, most notably cocamidopropyl betaine, which is widely used in shampoos, soaps, and cosmetics.[9][11]
-
Industrial Applications: It is used to produce polyurethane catalysts, epoxy resin hardeners, corrosion inhibitors, water treatment chemicals (flocculants), and additives for lubricants and gasoline.[6][7][11]
-
Agrochemicals and Pharmaceuticals: DMAPA serves as an intermediate in the synthesis of various pesticides and active pharmaceutical ingredients.[6][12]
Safety and Handling
DMAPA is a corrosive and flammable liquid.
-
GHS Hazards: Flammable liquid and vapor (H226), causes burns (H314), harmful if swallowed (R22), and may cause sensitization by skin contact (R43).[5]
-
Precautions: Must be handled in a well-ventilated area, away from ignition sources.[5] Operators should wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Storage: Store in a cool, well-ventilated place in tightly sealed containers.[5]
Part 3: N,N'-Dimethyl-1,3-propanediamine
This isomer is a symmetrical diamine with two secondary amine groups. It is often used where a flexible diamine linker or cross-linking agent is required.
Chemical Identity and Structure
-
IUPAC Name: N,N'-dimethylpropane-1,3-diamine[13]
-
CAS Number: 111-33-1[13]
-
Synonyms: 1,3-Bis(methylamino)propane, N1,N3-Dimethylpropane-1,3-diamine[13]
Caption: Structure of N,N'-Dimethyl-1,3-propanediamine.
Physicochemical Properties
This compound is a highly flammable, corrosive liquid.[13][14]
| Property | Value | Source(s) |
| Appearance | Clear colorless liquid | [15][16] |
| Melting Point | -78.72 °C | [15] |
| Boiling Point | 145 °C | [14] |
| Density | 0.817 g/mL at 25 °C | [16] |
| Refractive Index (n20/D) | 1.438 | [15][16] |
| Flash Point | 20 °C (68 °F) | [14] |
| Water Solubility | Fully miscible | [15][16] |
Reactivity and Applications
With two reactive secondary amine groups, N,N'-Dimethyl-1,3-propanediamine is an effective cross-linking agent.[14] Its reactivity is similar to other secondary amines, readily undergoing reactions like acylation, alkylation, and condensation. It is primarily used in laboratory settings for the synthesis of more complex molecules and as a component in polymer chemistry where a flexible linker between monomer units is desired.
Safety and Handling
This substance is highly flammable and causes severe skin burns and eye damage.
-
GHS Hazards: Highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[13][17]
-
Precautions: Keep away from heat, sparks, and open flames.[17][18] Ground/bond container and receiving equipment to prevent static discharge.[17][18] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[18]
-
Storage: Store locked up in a well-ventilated place. Keep cool.[17][18] Keep container tightly closed.[18]
Part 4: Experimental Protocol: Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)
This protocol describes a standard laboratory-scale batch process for the two-step synthesis of DMAPA. This process must be conducted in a chemical fume hood with appropriate safety precautions.
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charging Reactants: Charge the flask with a 40% aqueous solution of dimethylamine. Cool the flask in an ice-water bath.
-
Addition: Add acrylonitrile dropwise from the dropping funnel to the stirred dimethylamine solution over 1-2 hours, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The product, DMAPN, will form an upper organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude DMAPN.
Step 2: Hydrogenation of DMAPN to DMAPA
-
Catalyst Preparation: In a high-pressure hydrogenation reactor (autoclave), add Raney-Nickel catalyst (approx. 5-10% by weight of DMAPN) as a slurry in ethanol.
-
Charging Reactants: Add the crude DMAPN from Step 1 and additional ethanol as a solvent to the reactor.
-
Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (typically 3-5 MPa) and heat to 70-90°C.[10]
-
Monitoring: Maintain vigorous stirring. The reaction is complete when hydrogen uptake ceases.
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The resulting solution is then purified by fractional distillation under vacuum to yield high-purity DMAPA.
Caption: Experimental workflow for the batch synthesis of DMAPA.
References
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PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
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- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (n.d.). 3-methyl-3,9-diazaspiro[5.5]undecane | CAS#:13323-45-0. Retrieved from [Link]
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